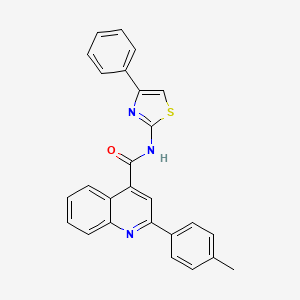![molecular formula C12H14BrN3O3S B10930404 N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide](/img/structure/B10930404.png)
N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE is a complex organic compound that features a bromophenoxy group, a pyrazole ring, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Pyrazole Ring Formation: The bromophenoxy intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Sulfonamide Formation: Finally, the pyrazole derivative is reacted with ethanesulfonyl chloride under basic conditions to form the desired ethanesulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the bromophenoxy group or the pyrazole ring.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. The ethanesulfonamide moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE
- N~1~-{1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE
Uniqueness
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-ETHANESULFONAMIDE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to certain targets compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C12H14BrN3O3S |
|---|---|
Molecular Weight |
360.23 g/mol |
IUPAC Name |
N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H14BrN3O3S/c1-2-20(17,18)15-11-7-14-16(8-11)9-19-12-5-3-10(13)4-6-12/h3-8,15H,2,9H2,1H3 |
InChI Key |
ZZTTWGBPBPHDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930329.png)

![N-[1-(4-methylphenyl)propyl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10930334.png)
![4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10930344.png)
![4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10930352.png)
![1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10930362.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10930369.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10930374.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B10930380.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930396.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10930397.png)
![4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10930409.png)
![Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930415.png)
